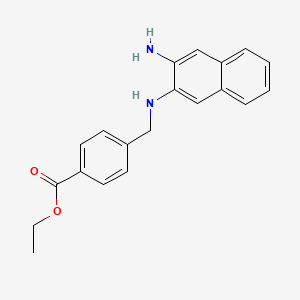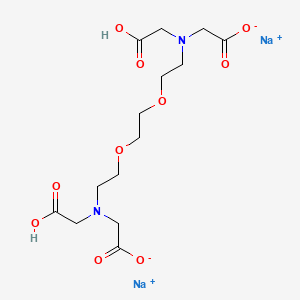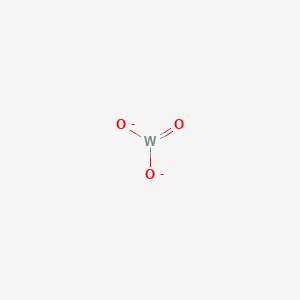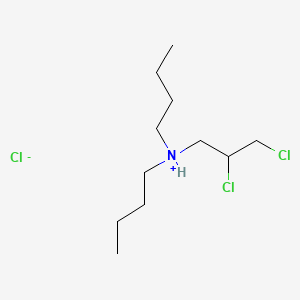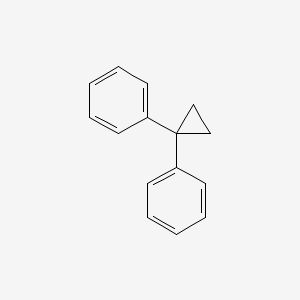
1,1-Diphenylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenylcyclopropane is an organic compound with the molecular formula C15H14. It is characterized by a cyclopropane ring substituted with two phenyl groups at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
准备方法
1,1-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of 1,1-diphenylethylene with diiodomethane and a zinc-copper couple, yielding this compound in moderate yields.
Sulfonium Ylide Addition: Another method involves the addition of sulfonium ylides to 1,1-diphenylethylene, producing the compound in higher yields.
Reduction of 1,1-Diphenyl-2,2-Dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
化学反应分析
1,1-Diphenylcyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include tetracyanoethylene, p-chloranil, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1-Diphenylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photochemical Reactions: The compound participates in photochemical reactions, such as photocyclization with quinones, leading to the formation of spirofuran adducts.
Material Science: Its unique structural properties make it a candidate for studying the behavior of strained ring systems in materials.
作用机制
The mechanism of action of 1,1-diphenylcyclopropane involves its ability to undergo ring-opening reactions under reductive conditions. This process generates reactive carbanions that can be trapped by electrophiles, leading to the formation of 1,3-difunctionalized products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophiles and the reaction conditions.
相似化合物的比较
1,1-Diphenylcyclopropane can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
1,1-Diphenyl-2,2-Dihalocyclopropanes: These compounds are intermediates in the reduction process to form this compound.
Trans-1,2-Diphenylcyclopropane: This compound undergoes similar ring-opening reactions but with different stereochemical outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
属性
CAS 编号 |
3282-18-6 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
(1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
YHPLHTWUZJURAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


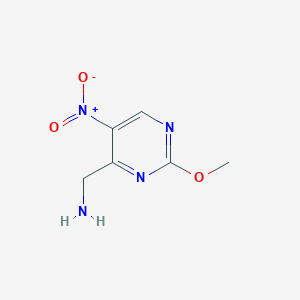
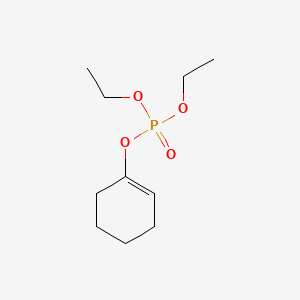
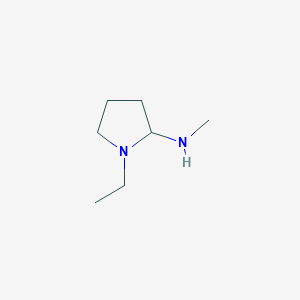
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
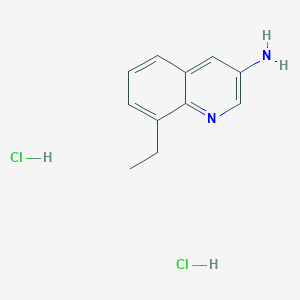
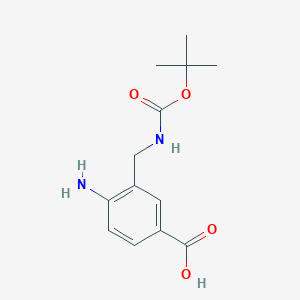
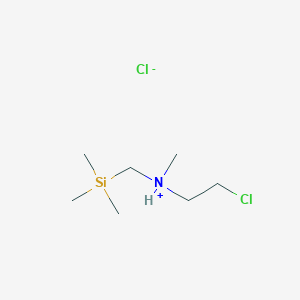
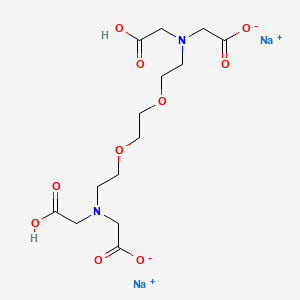
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
